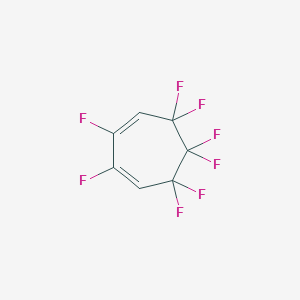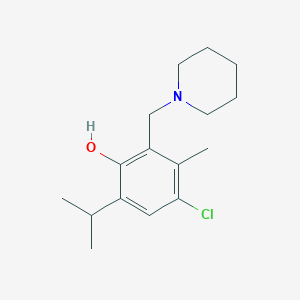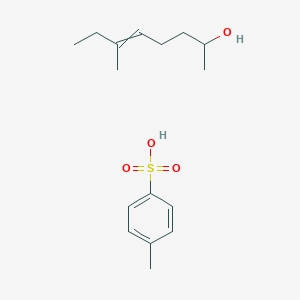
4-Methylbenzenesulfonic acid;6-methyloct-5-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylbenzenesulfonic acid;6-methyloct-5-en-2-ol is a compound that combines the properties of both 4-methylbenzenesulfonic acid and 6-methyloct-5-en-2-ol. 4-Methylbenzenesulfonic acid, also known as p-toluenesulfonic acid, is a white crystalline solid that is widely used as a catalyst in organic synthesis. 6-Methyloct-5-en-2-ol is an alcohol with a double bond, which can be used in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Methylbenzenesulfonic Acid: This compound can be synthesized by sulfonation of toluene with sulfuric acid. The reaction is typically carried out at elevated temperatures to ensure complete sulfonation.
6-Methyloct-5-en-2-ol: This compound can be synthesized through the hydroboration-oxidation of 6-methyloct-5-yne. The reaction involves the addition of borane to the alkyne, followed by oxidation with hydrogen peroxide.
Industrial Production Methods
4-Methylbenzenesulfonic Acid: Industrially, this compound is produced by the sulfonation of toluene using oleum or sulfur trioxide. The process is highly efficient and yields a high-purity product.
6-Methyloct-5-en-2-ol: Industrial production involves the catalytic hydrogenation of 6-methyloct-5-yne using a palladium catalyst. This method is preferred due to its high yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: 4-Methylbenzenesulfonic acid can undergo oxidation to form sulfonic acid derivatives. 6-Methyloct-5-en-2-ol can be oxidized to form ketones or aldehydes.
Reduction: 4-Methylbenzenesulfonic acid can be reduced to form toluene. 6-Methyloct-5-en-2-ol can be reduced to form saturated alcohols.
Substitution: Both compounds can undergo substitution reactions. For example, 4-methylbenzenesulfonic acid can react with nucleophiles to form sulfonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and nucleophiles such as amines and alcohols.
Major Products Formed
Oxidation: Sulfonic acid derivatives and ketones or aldehydes.
Reduction: Toluene and saturated alcohols.
Substitution: Sulfonate esters and substituted alcohols.
Aplicaciones Científicas De Investigación
Chemistry
4-Methylbenzenesulfonic acid is widely used as a catalyst in organic synthesis, particularly in esterification and polymerization reactions. 6-Methyloct-5-en-2-ol is used as an intermediate in the synthesis of various organic compounds.
Biology
4-Methylbenzenesulfonic acid is used in the preparation of sulfonamide antibiotics
Medicine
4-Methylbenzenesulfonic acid is used in the synthesis of pharmaceuticals, including antihypertensive and antidiabetic drugs. 6-Methyloct-5-en-2-ol is being investigated for its potential use in drug delivery systems.
Industry
4-Methylbenzenesulfonic acid is used in the production of detergents and surfactants. 6-Methyloct-5-en-2-ol is used as a fragrance ingredient in the cosmetic industry.
Mecanismo De Acción
4-Methylbenzenesulfonic acid acts as a strong acid catalyst, facilitating various chemical reactions by donating protons. It can activate electrophiles and stabilize carbocations, making it a versatile catalyst in organic synthesis. 6-Methyloct-5-en-2-ol can participate in hydrogen bonding and other interactions, making it useful in various chemical and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic Acid: Similar to 4-methylbenzenesulfonic acid but lacks the methyl group.
Octanol: Similar to 6-methyloct-5-en-2-ol but lacks the double bond.
Uniqueness
4-Methylbenzenesulfonic acid is unique due to its strong acidity and ability to act as a catalyst in a wide range of reactions. 6-Methyloct-5-en-2-ol is unique due to its double bond, which allows it to participate in additional chemical reactions compared to saturated alcohols.
Propiedades
Número CAS |
51079-84-6 |
|---|---|
Fórmula molecular |
C16H26O4S |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
4-methylbenzenesulfonic acid;6-methyloct-5-en-2-ol |
InChI |
InChI=1S/C9H18O.C7H8O3S/c1-4-8(2)6-5-7-9(3)10;1-6-2-4-7(5-3-6)11(8,9)10/h6,9-10H,4-5,7H2,1-3H3;2-5H,1H3,(H,8,9,10) |
Clave InChI |
QUELDZMVOFCJPD-UHFFFAOYSA-N |
SMILES canónico |
CCC(=CCCC(C)O)C.CC1=CC=C(C=C1)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![O-Ethyl O-[2-(methanesulfinyl)ethyl] methylphosphonothioate](/img/structure/B14656712.png)
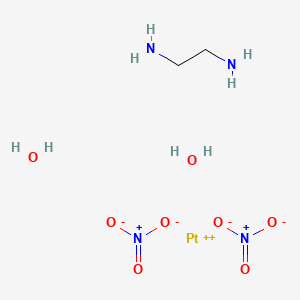
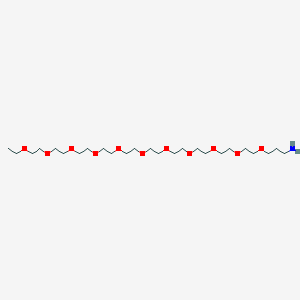
![3-Hydroxy-4-[2-(4-methyl-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14656758.png)
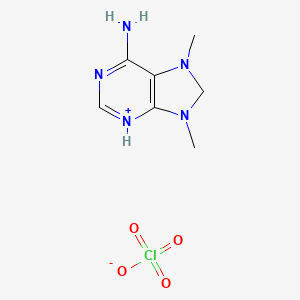
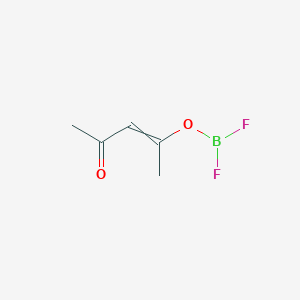
![2-[5-(4-Bromophenyl)furan-2-yl]quinoxaline](/img/structure/B14656767.png)
methanone](/img/structure/B14656768.png)
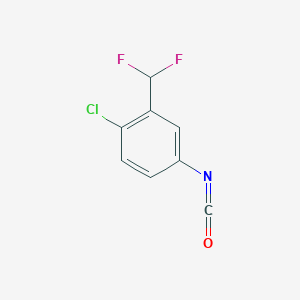
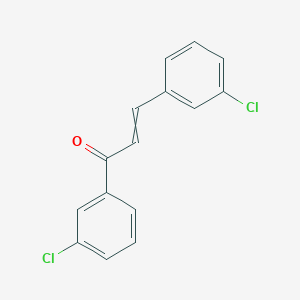
![1,3,8-Triazaspiro[4.5]decane-2,4-dione, 7,7,9,9-tetramethyl-3-octyl-8-(phenylmethyl)-](/img/structure/B14656781.png)
